![molecular formula C13H21NO B503642 Butyl[(4-ethoxyphenyl)methyl]amine CAS No. 60509-48-0](/img/structure/B503642.png)

Butyl[(4-ethoxyphenyl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

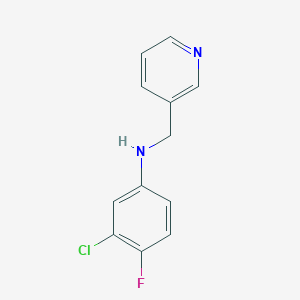

Butyl[(4-ethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C13H21NO . It contains a total of 36 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . This involves the formation of an imine from an amine and an appropriate aldehyde or ketone, followed by the reduction of the imine to an amine . This process avoids the problem of multiple alkylations .Molecular Structure Analysis

The molecular structure of this compound consists of a four-carbon chain (butyl) and an amine functional group (NH2) . The nitrogen atom in amines like this compound is sp3 hybridized, forming a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .Applications De Recherche Scientifique

Environmental Fate and Biodegradation

Compounds similar to Butyl[(4-ethoxyphenyl)methyl]amine, such as various ether compounds, have been studied for their environmental fate and biodegradation. For example, research on ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrates the microbial ability to degrade ether compounds aerobically, which could be relevant for understanding the environmental behavior of similar chemicals (Thornton et al., 2020). Additionally, studies on the decomposition of methyl tert-butyl ether (MTBE) using cold plasma technology suggest innovative approaches to pollutant breakdown (Hsieh et al., 2011).

Chemical Analysis and Toxicology

The detection and toxicological assessment of chemical compounds in the environment are crucial areas of research. Investigations into the presence and impact of carcinogenic compounds in tobacco and their metabolites highlight the importance of analytical methods in identifying and understanding the health implications of chemical exposure (Hecht, 2002). This area of research may be relevant for compounds like this compound in assessing their presence in environmental samples and potential health risks.

Solvent Extraction and Chemical Separation

The application of solvent extraction techniques for the separation of chemical compounds, such as the extraction of niobium and tantalum, provides a framework for understanding how this compound might be used in similar separation processes (Nguyen & Lee, 2018).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes that contribute to their broad-spectrum biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that butyl[(4-ethoxyphenyl)methyl]amine may have similar effects .

Propriétés

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-5-10-14-11-12-6-8-13(9-7-12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYANRSWQBKYOAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-acetyl-3-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1-methyl-3H-1,2,4,5-tetrazin-6-yl]ethanone](/img/structure/B503559.png)

![1-[5-[2-(benzyloxy)phenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B503561.png)

![5-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503563.png)

![1-[5-[2-(benzyloxy)-3-methoxyphenyl]-1,4-bis(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B503564.png)

![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503565.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(4-methylphenyl)benzamide](/img/structure/B503567.png)

![N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine](/img/structure/B503573.png)

![3-chloro-4-methoxy-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B503579.png)

![N~1~-[3-(benzyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B503580.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B503581.png)